

Chebulinic Acid: A Multi-Faceted Inhibitor of Cancer Cell Proliferation and Metastasis

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An In-depth Technical Guide on the Core Mechanisms of Action

Abstract

Chebulinic acid, a naturally occurring ellagitannin found in the fruits of *Terminalia chebula*, has emerged as a promising multi-target agent in oncology research. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer activities of chebulinic acid. We delve into its intricate interplay with key signaling pathways, its ability to induce programmed cell death, and its capacity to halt the cell cycle and prevent metastasis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of chebulinic acid's mode of action in cancer cells, supported by experimental data and detailed protocols.

Introduction: The Therapeutic Potential of Chebulinic Acid in Oncology

Natural products have long been a cornerstone of drug discovery, offering a rich diversity of chemical structures with potent biological activities. Chebulinic acid, a key bioactive constituent of the traditional Ayurvedic formulation Triphala, has garnered significant attention for its

pleiotropic anticancer effects.[1] Extensive in vitro and in vivo studies have demonstrated its ability to inhibit the growth and spread of various cancer types, positioning it as a compelling candidate for further preclinical and clinical investigation.

This guide will dissect the core mechanisms through which chebulinic acid exerts its antineoplastic properties, providing a granular view of its impact on the intricate molecular machinery of cancer cells. Our exploration will be grounded in experimental evidence, elucidating the causality behind its observed effects and offering practical insights for researchers in the field.

Core Mechanisms of Action

Chebulinic acid's anticancer efficacy stems from its ability to modulate multiple, often interconnected, cellular processes. This multi-targeted approach is a key attribute, potentially offering a more robust therapeutic effect and a lower likelihood of acquired resistance compared to single-target agents.

Induction of Apoptosis: Orchestrating Programmed Cell Death

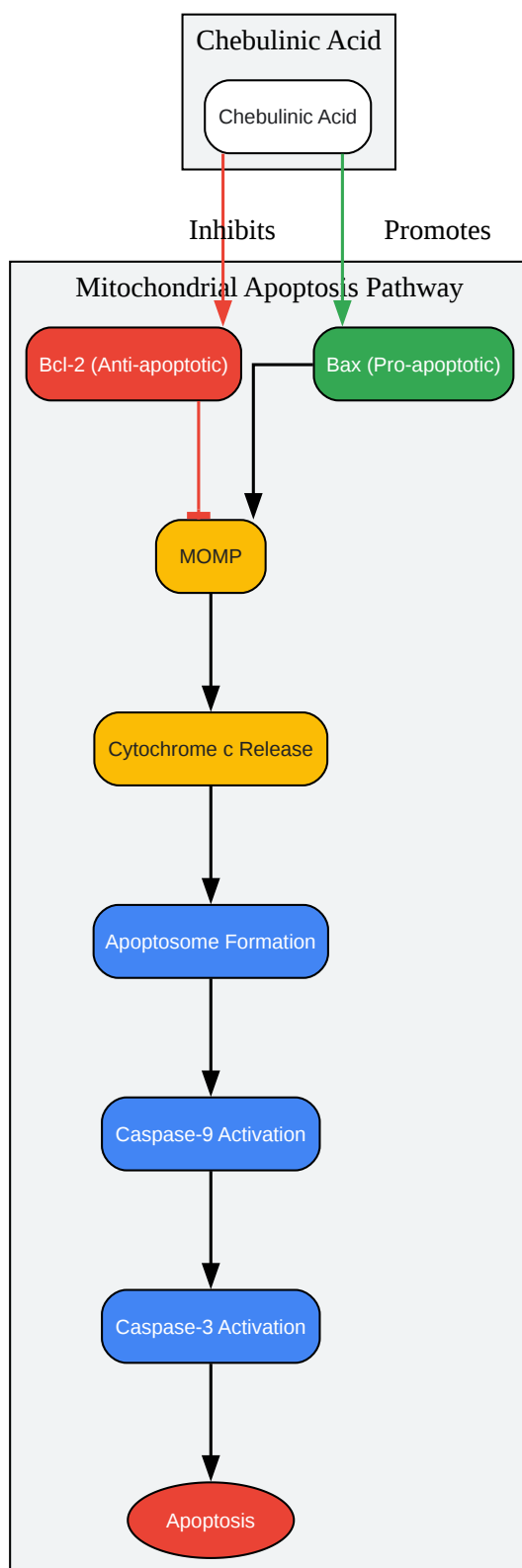
A fundamental hallmark of cancer is the evasion of apoptosis, or programmed cell death. Chebulinic acid effectively reinstates this crucial process in cancer cells through the intrinsic mitochondrial pathway.

2.1.1. Modulation of the Bax/Bcl-2 Ratio and Mitochondrial Outer Membrane Permeabilization (MOMP)

The Bcl-2 family of proteins are central regulators of mitochondrial-mediated apoptosis, with a delicate balance between pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2) determining the cell's fate.[2] Chebulinic acid has been shown to disrupt this balance in favor of apoptosis by upregulating the expression of Bax and downregulating the expression of Bcl-2.[3] This shift in the Bax/Bcl-2 ratio leads to the oligomerization of Bax and its insertion into the mitochondrial outer membrane, forming pores that trigger Mitochondrial Outer Membrane Permeabilization (MOMP).[2]

2.1.2. Cytochrome c Release and Caspase Activation Cascade

The permeabilization of the mitochondrial outer membrane results in the release of cytochrome c into the cytoplasm.[4] Cytoplasmic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome. This complex, in turn, recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[4][5] Studies have demonstrated that chebulinic acid treatment leads to a significant increase in the levels of cleaved caspase-3 in cancer cells.[1]



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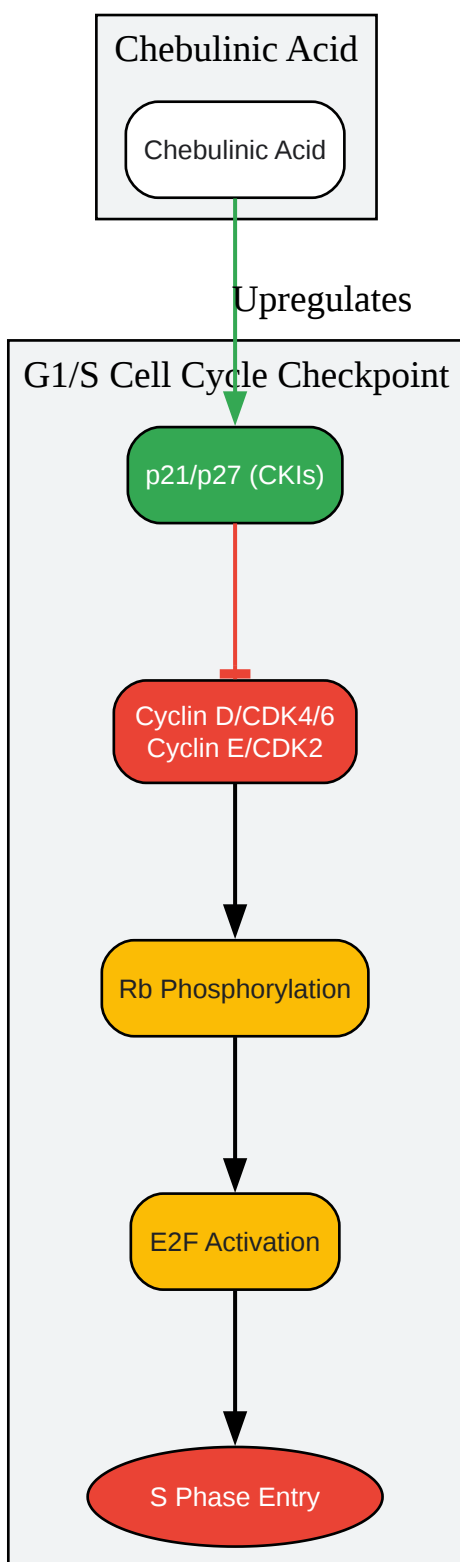
Figure 1: Chebulinic acid-induced mitochondrial apoptosis pathway.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

The relentless proliferation of cancer cells is driven by a dysregulated cell cycle. Chebulinic acid imposes a crucial checkpoint, primarily at the G1/S phase transition, thereby preventing cancer cells from entering the DNA synthesis (S) phase and committing to division.

2.2.1. Regulation of Cyclins and Cyclin-Dependent Kinases (CDKs)

Progression through the cell cycle is orchestrated by the sequential activation of cyclin-dependent kinases (CDKs) by their regulatory partners, the cyclins.[6] Chebulinic acid has been shown to modulate the expression of key cell cycle regulatory proteins. Specifically, it can lead to the upregulation of CDK inhibitors (CKIs) such as p21 and p27.[7][8] These inhibitors bind to and inactivate cyclin-CDK complexes, such as Cyclin D/CDK4/6 and Cyclin E/CDK2, which are essential for the G1/S transition.[6][9] The inactivation of these complexes prevents the phosphorylation of the retinoblastoma protein (Rb), thereby keeping the E2F transcription factor in an inactive state and blocking the transcription of genes required for S phase entry.[8]



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Figure 2: Chebulinic acid-induced G1/S cell cycle arrest.

Inhibition of Key Pro-Survival Signaling Pathways

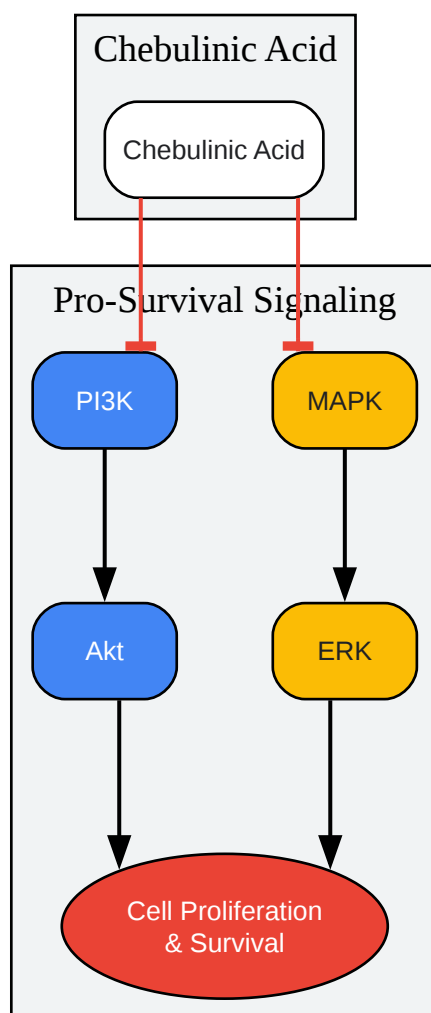
The aberrant activation of pro-survival signaling pathways is a critical driver of tumorigenesis. Chebulinic acid effectively dampens these signals, further contributing to its anticancer effects.

2.3.1. The PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a central regulator of cell growth, proliferation, and survival.^[10] In many cancers, this pathway is constitutively active, promoting uncontrolled cell division and resistance to apoptosis. Chebulinic acid has been demonstrated to inhibit the phosphorylation and subsequent activation of Akt.^[1] By doing so, it blocks the downstream signaling events that promote cell survival and proliferation. The inhibition of Akt can lead to the decreased phosphorylation of its downstream targets, such as mTOR and GSK-3 β , and the activation of pro-apoptotic proteins like Bad.^{[7][10]}

2.3.2. The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that transmits extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, and survival.^[11] Dysregulation of the MAPK/ERK pathway is a common feature of many cancers. Chebulinic acid has been shown to suppress the phosphorylation of ERK1/2, thereby inhibiting its activity.^[1] This blockade of ERK signaling can lead to a reduction in the expression of downstream targets involved in cell proliferation and survival.



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Figure 3: Inhibition of PI3K/Akt and MAPK/ERK pathways by chebulinic acid.

2.3.3. The NF- κ B Pathway

Nuclear Factor-kappa B (NF- κ B) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival.[12] In many cancers, NF- κ B is constitutively active, promoting the expression of genes that drive proliferation, angiogenesis, and metastasis, while also inhibiting apoptosis. Chebulinic acid has been reported to inhibit the activation of NF- κ B.[13] It achieves this by preventing the degradation of the inhibitory protein I κ B α , which sequesters NF- κ B in the cytoplasm.[4] By blocking the nuclear translocation of NF- κ B, chebulinic acid prevents the transcription of its pro-tumorigenic target genes.

Anti-Metastatic and Anti-Angiogenic Effects

The ability of cancer cells to metastasize to distant organs is the primary cause of cancer-related mortality. Angiogenesis, the formation of new blood vessels, is a prerequisite for tumor growth and metastasis. Chebulinic acid exhibits potent anti-metastatic and anti-angiogenic properties.

2.4.1. Inhibition of Cell Migration and Invasion

Chebulinic acid has been shown to inhibit the migration and invasion of cancer cells.^[1] This is, in part, due to its ability to downregulate the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.^[14] MMPs are a family of enzymes that degrade the extracellular matrix, a key step in the metastatic cascade.

2.4.2. Suppression of Angiogenesis

Chebulinic acid has been demonstrated to be a natural inhibitor of Vascular Endothelial Growth Factor-A (VEGF-A) mediated angiogenesis. It exerts its anti-angiogenic effects by suppressing the phosphorylation of VEGF Receptor-2 (VEGFR-2), the primary receptor for VEGF-A on endothelial cells. This inhibition of VEGFR-2 signaling blocks the downstream events that lead to endothelial cell proliferation, migration, and tube formation, all of which are essential for the formation of new blood vessels.

Quantitative Data: In Vitro Efficacy of Chebulinic Acid

The anti-proliferative activity of chebulinic acid has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound.

Cancer Cell Line	Cancer Type	IC50 (μM)	Reference
HR8348	Colorectal Carcinoma	37.18 ± 2.89	[1]
LoVo	Colorectal Carcinoma	40.78 ± 2.61	[1]
LS174T	Colorectal Carcinoma	38.68 ± 2.12	[1]
MDA-MB-231	Triple-Negative Breast Cancer	Significant cytotoxicity observed	[15]

Table 1: IC50 values of chebulinic acid in various cancer cell lines.

Experimental Protocols: Methodologies for Investigating the Mechanism of Action

To facilitate further research into the anticancer properties of chebulinic acid, this section provides detailed, step-by-step protocols for key in vitro assays.

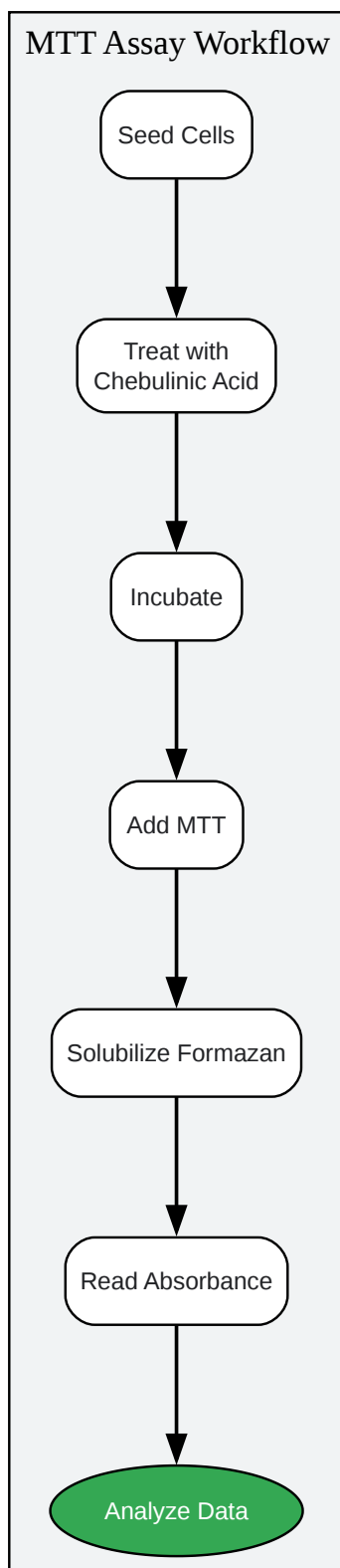
Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

Protocol:

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO_2 incubator.
- **Treatment:** Prepare serial dilutions of chebulinic acid in culture medium. Replace the medium in the wells with 100 μL of the chebulinic acid solutions or vehicle control.
- **Incubation:** Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO_2 .

- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.



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Figure 4: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

- **Cell Treatment:** Treat cells with chebulinic acid at the desired concentrations for the appropriate time.
- **Cell Harvesting:** Harvest the cells by trypsinization and wash twice with cold PBS.
- **Resuspension:** Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1×10^6 cells/mL.
- **Staining:** Transfer 100 μ L of the cell suspension to a flow cytometry tube. Add 5 μ L of FITC-conjugated Annexin V and 5 μ L of PI (50 μ g/mL).
- **Incubation:** Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- **Analysis:** Add 400 μ L of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

- **Cell Treatment and Harvesting:** Treat cells with chebulinic acid and harvest as described for the apoptosis assay.
- **Fixation:** Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
- **Washing:** Centrifuge the fixed cells and wash twice with PBS.
- **Staining:** Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
- **Incubation:** Incubate for 30 minutes at room temperature in the dark.
- **Analysis:** Analyze the samples by flow cytometry.

Western Blotting

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Protocol:

- **Protein Extraction:** Lyse chebulinic acid-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.
- **SDS-PAGE:** Denature the protein samples and separate them on a polyacrylamide gel by electrophoresis.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-caspase-3, anti-Bax, anti-Bcl-2) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Transwell Migration Assay

Principle: This assay measures the ability of cells to migrate through a porous membrane in response to a chemoattractant.

Protocol:

- **Cell Preparation:** Starve the cancer cells in serum-free medium for 24 hours.
- **Assay Setup:** Place Transwell inserts (with an 8 µm pore size membrane) into a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
- **Cell Seeding:** Resuspend the starved cells in serum-free medium and add them to the upper chamber of the Transwell insert. Add chebulinic acid to the upper chamber at various concentrations.
- **Incubation:** Incubate for 24-48 hours at 37°C.
- **Cell Removal:** Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
- **Fixation and Staining:** Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
- **Quantification:** Count the number of migrated cells in several random fields under a microscope.

Conclusion and Future Directions

Chebulinic acid presents a compelling case as a multi-targeted anticancer agent with a well-defined mechanism of action. Its ability to induce apoptosis, arrest the cell cycle, and inhibit key pro-survival signaling pathways, coupled with its anti-metastatic and anti-angiogenic properties, underscores its therapeutic potential. The detailed experimental protocols provided in this guide are intended to empower researchers to further investigate and validate the anticancer efficacy of this promising natural compound.

Future research should focus on elucidating the direct molecular targets of chebulinic acid to gain a more precise understanding of its mechanism of action. In vivo studies in relevant animal models are crucial to evaluate its efficacy, pharmacokinetics, and safety profile. Furthermore, exploring synergistic combinations of chebulinic acid with conventional chemotherapeutic agents could pave the way for novel and more effective cancer treatment strategies. The comprehensive data and methodologies presented herein provide a solid foundation for advancing the development of chebulinic acid as a potential therapeutic agent in the fight against cancer.

References

- Chen, X., et al. (2018). Chebulinic acid derived from triphala is a promising antitumour agent in human colorectal carcinoma cell lines. *BMC Complementary and Alternative Medicine*, 18(1), 353. [\[Link\]](#)
- Kumar, N., et al. (2014). Chebulagic acid from *Terminalia chebula* causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells. *BMC Complementary and Alternative Medicine*, 14, 319. [\[Link\]](#)
- Sui, H., et al. (2019). Betulinic acid impairs metastasis and reduces immunosuppressive cells in breast cancer models. *Journal of Cancer*, 10(23), 5779–5788. [\[Link\]](#)
- Shan, J., et al. (2023). Chebulagic acid suppresses gastric cancer by inhibiting the AURKA/β-catenin/Wnt pathway. *Frontiers in Pharmacology*, 14, 1126754. [\[Link\]](#)
- Chakraborty, S., et al. (2020). Chebulinic acid inhibits MDA-MB-231 breast cancer metastasis and promotes cell death through down regulation of SOD1 and induction of autophagy. *Cell Biology International*, 44(12), 2553-2569. [\[Link\]](#)

- Li, Y., et al. (2018). Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells. *Oncology Letters*, 16(5), 6439–6446. [\[Link\]](#)
- Song, I. S., et al. (2017). Chebulinic acid inhibits smooth muscle cell migration by suppressing PDGF-R β phosphorylation and inhibiting matrix metalloproteinase-2 expression. *Scientific Reports*, 7(1), 11818. [\[Link\]](#)
- Al-Oqail, M. M., et al. (2021). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. *ResearchGate*. [\[Link\]](#)
- He, X., et al. (2022). Betulinic Acid Suppresses UBE2T Expression via MAPK/ERK Inhibition to Block FANCI and FANCD2 Monoubiquitination in Glioblastoma. *Advanced Science*, 9(1), e2103417. [\[Link\]](#)
- Song, I. S., et al. (2017). Chebulinic acid inhibits smooth muscle cell migration by suppressing PDGF-R β phosphorylation and inhibiting matrix metalloproteinase-2 expression. *PubMed*. [\[Link\]](#)
- Olechowska, K., et al. (2020). Sensitivity (IC50) of different cancer cell lines to extracts after 48 h treatment. *ResearchGate*. [\[Link\]](#)
- Gkanti, V., et al. (2015). Inhibition of the NF- κ B Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. *Molecules*, 20(1), 1253-1277. [\[Link\]](#)
- Kasperczyk, H., et al. (2005). Betulinic acid as new activator of NF-kappaB: molecular mechanisms and implications for cancer therapy. *Oncogene*, 24(45), 6945–6956. [\[Link\]](#)
- Aashima, et al. (2021). Chebulinic Acid: An Incipient Anticancer Agent. *Current Drug Targets*, 22(12), 1407-1416. [\[Link\]](#)
- Wang, Y., et al. (2022). Roburic Acid Targets TNF to Inhibit the NF- κ B Signaling Pathway and Suppress Human Colorectal Cancer Cell Growth. *Frontiers in Oncology*, 12, 829631. [\[Link\]](#)
- Yilmaz, I., et al. (2023). IC50 values of the cancer cell lines used in this study and the Phoenix control cell line following. *ResearchGate*. [\[Link\]](#)

- Aashima, et al. (2021). Chebulinic Acid: An Incipient Anticancer Agent. ResearchGate. [\[Link\]](#)
- Poudel, B., et al. (2021). The Regulation of Cyclins and Cyclin-Dependent Kinases in the Development of Gastric Cancer. *Cells*, 10(8), 1943. [\[Link\]](#)
- Hennessy, B. T., et al. (2005). Targeting PI3K/Akt signal transduction for cancer therapy. *Journal of Clinical Oncology*, 23(31), 7812-7822. [\[Link\]](#)
- Wang, Y., et al. (2024). Chebulinic acid isolated from aqueous extracts of *Terminalia chebula* Retz inhibits *Helicobacter pylori* infection by potential bi. *Frontiers in Microbiology*, 15, 1421689. [\[Link\]](#)
- Sun, Y., et al. (2017). ERK/MAPK signalling pathway and tumorigenesis. *Experimental and Therapeutic Medicine*, 13(4), 1977–1982. [\[Link\]](#)
- Moldoveanu, T., & Czabotar, P. E. (2022). Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways. *Cells*, 11(20), 3217. [\[Link\]](#)
- Jafari, M., et al. (2021). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. *Molecules*, 26(14), 4133. [\[Link\]](#)
- Estévez-Sarmiento, F., et al. (2020). Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375. *Scientific Reports*, 10(1), 11849. [\[Link\]](#)
- Lukas, K., et al. (2023). Targeting the NF-κB Pathway in Cancer: Mechanisms, Resistance, and Therapeutic Potential Across Tumor Types. *Cancers*, 15(23), 5651. [\[Link\]](#)
- Liu, X., et al. (2024). Chebulinic acid demonstrates anti-adhesive properties in vitro. (A). ResearchGate. [\[Link\]](#)
- Itoh, Y., & Seiki, M. (2023). MT1-MMP as a Key Regulator of Metastasis. *International Journal of Molecular Sciences*, 24(17), 13532. [\[Link\]](#)
- Fassl, A., et al. (2020). The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. *Cancers*, 12(3), 726. [\[Link\]](#)

- Cuzzubbo, S., et al. (2021). PI3K/Akt Pathway: The Indestructible Role of a Vintage Target as a Support to the Most Recent Immunotherapeutic Approaches. *Cells*, 10(8), 2058. [[Link](#)]
- Zhang, J., et al. (2017). PI3K and Akt as molecular targets for cancer therapy: current clinical outcomes. *Future Oncology*, 13(20), 1815–1829. [[Link](#)]
- Al-Oqail, M. M., et al. (2023). Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. *Journal of Inflammation Research*, 16, 423-436. [[Link](#)]
- Let's talk about science. (2018, May 2). Cyclins and CDKs Cell Cycle Regulation [Video]. YouTube. [[Link](#)]
- Guo, Y. J., et al. (2018). Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy. *Acta Pharmaceutica Sinica B*, 8(2), 205–214. [[Link](#)]
- Hydbring, P., et al. (2016). Cyclins and Cell Cycle Control in Cancer and Disease. *Molecular Cell*, 61(6), 807–824. [[Link](#)]
- Khori, V., et al. (2018). Effect of Saffron Extract on Expression of Bax and Bcl-2 Genes in Gastric Adenocarcinoma Cell Line (AGS). *Archives of Iranian Medicine*, 21(11), 513-518. [[Link](#)]
- Doornebal, E. J., et al. (2021). Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers. *Genes*, 12(10), 1589. [[Link](#)]
- de la Cruz-Merino, L., et al. (2019). Cell cycle regulation and hematologic malignancies. *Blood Science*, 1(2), 56-65. [[Link](#)]

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- 1. Chebulinic acid derived from triphala is a promising antitumour agent in human colorectal carcinoma cell lines - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. [cbsjournal.com](https://www.cbsjournal.com/) [[cbsjournal.com](https://www.cbsjournal.com/)]
- 3. [ijper.org](https://www.ijper.org/) [[ijper.org](https://www.ijper.org/)]
- 4. Chebulagic acid from Terminalia chebula causes G1 arrest, inhibits NFkB and induces apoptosis in retinoblastoma cells - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 5. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 6. [mdpi.com](https://www.mdpi.com/) [[mdpi.com](https://www.mdpi.com/)]
- 7. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 8. [youtube.com](https://www.youtube.com/) [[youtube.com](https://www.youtube.com/)]
- 9. The Regulation of Cyclins and Cyclin-Dependent Kinases in the Development of Gastric Cancer - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 10. Targeting PI3K/Akt signal transduction for cancer therapy - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 11. ERK/MAPK signalling pathway and tumorigenesis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 12. [researchgate.net](https://www.researchgate.net/) [[researchgate.net](https://www.researchgate.net/)]
- 13. Chebulagic acid suppresses gastric cancer by inhibiting the AURKA/ β -catenin/Wnt pathway - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 14. Chebulinic acid inhibits smooth muscle cell migration by suppressing PDGF-R β phosphorylation and inhibiting matrix metalloproteinase-2 expression - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 15. Chebulinic acid inhibits MDA-MB-231 breast cancer metastasis and promotes cell death through down regulation of SOD1 and induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
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